Fulvestrant sulfone

Übersicht

Beschreibung

Fulvestrant 9-sulfone is a derivative of fulvestrant, a selective estrogen receptor degrader (SERD). It is known for its role as an estrogen receptor antagonist, which means it binds to estrogen receptors and inhibits their activity. This compound is particularly significant in the treatment of hormone receptor-positive metastatic breast cancer .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Fulvestrant-9-Sulfon beinhaltet die Sulfonierung von Fulvestrant. Dieser Prozess beinhaltet typischerweise die Reaktion von Fulvestrant mit einem Sulfonierungsmittel unter kontrollierten Bedingungen. Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei einer Temperatur von 0-25 °C durchgeführt. Das Produkt wird dann mit chromatographischen Verfahren gereinigt .

Industrielle Produktionsmethoden: In industrieller Umgebung folgt die Produktion von Fulvestrant-9-Sulfon einem ähnlichen Syntheseweg, aber in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsmethoden, um die Qualität und Konsistenz des Endprodukts zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fulvestrant-9-Sulfon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfongruppe wieder in ein Sulfid umwandeln.

Substitution: Die Sulfongruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden häufig verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile Reagenzien wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfide und verschiedene substituierte Derivate von Fulvestrant-9-Sulfon .

Wissenschaftliche Forschungsanwendungen

Fulvestrant-9-Sulfon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in der analytischen Chemie zur Entwicklung chromatographischer Methoden verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf die Östrogenrezeptor-Signalwege untersucht.

Medizin: Fulvestrant-9-Sulfon wird auf seine potenzielle Verwendung bei der Behandlung von Brustkrebs und anderen hormonbedingten Erkrankungen untersucht.

Industrie: Es wird bei der Entwicklung neuer Arzneimittel und als Standard in Qualitätskontrollprozessen verwendet

5. Wirkmechanismus

Fulvestrant-9-Sulfon übt seine Wirkungen aus, indem es kompetitiv und reversibel an Östrogenrezeptoren bindet, die in Krebszellen vorhanden sind. Diese Bindung führt zur Herunterregulierung und zum Abbau der Rezeptoren, wodurch verhindert wird, dass Östrogen seine Wirkungen entfaltet. Die Verbindung zielt speziell auf den Östrogenrezeptor α (ERα) und den Östrogenrezeptor β (ERβ) ab und hemmt die Östrogen-induzierte Genexpression, wodurch das Wachstum von Krebszellen reduziert wird .

Ähnliche Verbindungen:

Fulvestrant: Die Stammverbindung, ebenfalls ein selektiver Östrogenrezeptor-Degrader.

Elacestrant: Ein weiterer selektiver Östrogenrezeptor-Degrader mit ähnlicher Antitumoraktivität.

Tamoxifen: Ein selektiver Östrogenrezeptor-Modulator, der bei der Behandlung von Brustkrebs eingesetzt wird.

Einzigartigkeit: Fulvestrant-9-Sulfon ist aufgrund seiner spezifischen Sulfongruppe einzigartig, die seine Bindungsaffinität und Stabilität im Vergleich zu anderen ähnlichen Verbindungen verbessert. Diese Modifikation ermöglicht eine effektivere Herunterregulierung von Östrogenrezeptoren und verbesserte therapeutische Ergebnisse .

Wirkmechanismus

Fulvestrant 9-sulfone exerts its effects by competitively and reversibly binding to estrogen receptors present in cancer cells. This binding leads to the downregulation and degradation of the receptors, preventing estrogen from exerting its effects. The compound specifically targets estrogen receptor α (ERα) and estrogen receptor β (ERβ), inhibiting estrogen-induced gene expression and thereby reducing the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Fulvestrant: The parent compound, also a selective estrogen receptor degrader.

Elacestrant: Another selective estrogen receptor degrader with similar antitumor activity.

Tamoxifen: A selective estrogen receptor modulator used in the treatment of breast cancer.

Uniqueness: Fulvestrant 9-sulfone is unique due to its specific sulfone group, which enhances its binding affinity and stability compared to other similar compounds. This modification allows for more effective downregulation of estrogen receptors and improved therapeutic outcomes .

Biologische Aktivität

Fulvestrant sulfone, specifically 6(7)-Dehydro Fulvestrant-9-sulfone, is a derivative of fulvestrant that exhibits significant biological activity through its interaction with estrogen receptors. This article delves into the compound's biological mechanisms, efficacy in clinical settings, and its pharmacokinetics based on diverse research findings.

This compound acts primarily as an antagonist of estrogen receptors (ER). By binding competitively and reversibly to these receptors, it leads to their downregulation and degradation. This action inhibits estrogen-induced gene expression and cell proliferation, making it a promising candidate for treating hormone receptor-positive breast cancer. Studies indicate that the sulfone modification may enhance its binding affinity compared to fulvestrant alone, suggesting improved therapeutic potential.

Efficacy in Clinical Studies

Fulvestrant has been extensively studied in clinical settings, particularly for its effectiveness in postmenopausal women with advanced breast cancer. A review of five case reports highlighted the drug's ability to provide clinical benefits in patients who had previously undergone endocrine therapy. The results indicated that fulvestrant could stabilize disease progression in many cases, even among those with visceral metastases .

Table 1: Summary of Clinical Findings on Fulvestrant

| Study | Population | Treatment Duration | Clinical Benefit Rate | Median Duration of Response |

|---|---|---|---|---|

| Howell et al., 1996 | 19 postmenopausal patients | Not specified | 69% | 25 months |

| Mauriac et al., 2003 | Hormone-sensitive advanced breast cancer patients | Median follow-up of 14.5 months | Non-inferior to anastrozole | Not specified |

| Case Reports (2005) | Postmenopausal women with advanced breast cancer | Varies by patient | Significant stabilization observed | Varies by patient |

Combination Therapy

Recent studies have explored the potential of combining fulvestrant with other agents, such as S-1 (a chemotherapeutic agent). In vitro studies demonstrated that the combination therapy exhibited supra-additive effects , indicating enhanced antitumor activity compared to monotherapies. The combination significantly inhibited tumor growth in MCF-7 cell lines, a common breast cancer model .

Pharmacokinetics and Metabolism

Fulvestrant undergoes extensive metabolism in the liver, primarily through glucuronidation and sulfation processes. Research indicates that two sulfotransferases, SULT1A1 and SULT1E1, are primarily responsible for fulvestrant sulfation. The enzymatic activity was quantified, showing SULT1E1 had the highest activity towards fulvestrant .

Table 2: Enzymatic Activity of Sulfotransferases on Fulvestrant

| Enzyme | Activity (nmol/min/mg) |

|---|---|

| SULT1E1 | 1.09 |

| SULT1A1 | 0.628 |

| Other SULTs | Not detectable |

These metabolic pathways are crucial for understanding the drug's bioavailability and clearance rates. The poor oral bioavailability of fulvestrant is attributed to extensive first-pass metabolism involving both glucuronidation and sulfation .

Case Studies and Observational Data

A retrospective observational analysis examined the effects of fulvestrant in patients with non-visceral metastasis. Results indicated that patients treated with fulvestrant experienced longer progression-free survival (PFS) compared to those receiving alternative therapies . This finding reinforces the compound's role as an effective treatment option for specific patient populations.

Eigenschaften

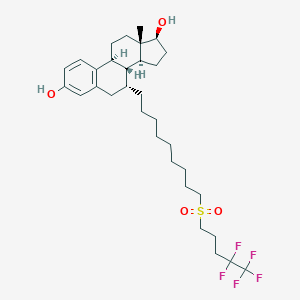

IUPAC Name |

(7R,8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfonyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H47F5O4S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-42(40,41)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22-,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYWBGDKCPOMGL-LSVBPWPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H47F5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243368 | |

| Record name | Fulvestrant sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98008-06-1 | |

| Record name | Fulvestrant sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098008061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fulvestrant sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7.alpha.,17.beta.)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfonyl]nonyl]-estra-1,3,5(10)-triene-3,17-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FULVESTRANT SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55928538EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.